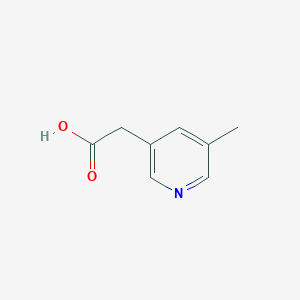

2-(5-Methylpyridin-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(5-Methylpyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylpyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h2,4-5H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQAFBFTQKCRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyridine-3-Acetic Acid Derivatives: The "Goldilocks" Scaffold in Medicinal Chemistry

Topic: Pyridine-3-acetic acid derivatives as privileged scaffolds in pharma Content Type: In-depth Technical Guide

Executive Summary

In the landscape of heterocyclic drug design, the pyridine-3-acetic acid (3-PAA) scaffold occupies a unique "privileged" status. Unlike its 2- and 4-isomers, which suffer from rapid thermal decarboxylation and metabolic instability, the 3-isomer offers a robust chemical architecture that balances electronic stability with versatile binding potential. This guide analyzes the structural causality behind this stability, details its critical role in blockbuster bisphosphonate drugs like Risedronate , and explores its emerging utility in CRTH2 antagonism and kinase inhibition.

Structural & Physicochemical Integrity

The Stability Paradox: Why Position 3?

The utility of pyridineacetic acids is dictated by the electronic environment of the pyridine nitrogen.

-

2- and 4-Pyridylacetic Acids: These isomers are inherently unstable. The ring nitrogen acts as an electron sink. When the carboxylate group is deprotonated, the resulting carbanion (formed during decarboxylation) is stabilized by resonance with the electron-deficient ring nitrogen. This lowers the activation energy for decarboxylation, often making these compounds difficult to isolate or store.

-

3-Pyridylacetic Acid (The "Goldilocks" Zone): At the 3-position (meta-like), the negative charge of a potential carbanion intermediate cannot be delocalized onto the ring nitrogen via resonance. This significantly increases the activation energy for decarboxylation, rendering the 3-PAA scaffold chemically stable for complex synthetic manipulations and long-term shelf life.

Physicochemical Profile[1][2]

-

Zwitterionic Character: In neutral aqueous solution, 3-PAA exists largely as a zwitterion (N-protonated, carboxylate deprotonated), improving water solubility—a critical trait for oral bioavailability.

-

pKa Values: The pyridine nitrogen (pKa ~5.6) and the carboxylic acid (pKa ~4.0) allow for modulation of ionization state at physiological pH (7.4), facilitating interactions with both cationic and anionic pockets in target proteins.

Medicinal Chemistry Applications

Bone Health: The Risedronate Anchor

The most commercially successful application of the 3-PAA scaffold is Risedronate Sodium , a third-generation bisphosphonate used for osteoporosis.

-

Chemical Logic: The 3-pyridyl moiety is crucial. It dictates the drug's 3D conformation in the bone mineral matrix (hydroxyapatite). The nitrogen atom at the 3-position interacts specifically with the farnesyl pyrophosphate synthase (FPPS) enzyme in osteoclasts.

-

Mechanism of Action: Risedronate mimics the isoprenoid diphosphate lipids. It binds to the FPPS enzyme, blocking the mevalonate pathway. This prevents the prenylation of small GTPase proteins (like Rho, Rac, Cdc42), leading to osteoclast apoptosis and reduced bone resorption.

DOT Diagram: Mevalonate Pathway Inhibition

Caption: Risedronate targets the FPPS enzyme, disrupting protein prenylation and inducing osteoclast apoptosis.

Immunology: CRTH2 Antagonists

Recent research has utilized the 3-PAA scaffold (and its bioisosteres like 7-azaindole-3-acetic acid) to target the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

-

Role: Antagonists prevent PGD2-mediated inflammation in asthma and allergic rhinitis.

-

Scaffold Function: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (the natural ligand), while the pyridine/indole core provides hydrophobic stacking interactions within the receptor pocket.

Technical Protocol: Synthesis of Risedronate Sodium

Objective: High-yield synthesis of Risedronate Sodium from 3-Pyridylacetic Acid (3-PAA). Scale: Pilot Laboratory Scale (100g basis).

Reagents & Materials

-

Precursor: 3-Pyridylacetic acid hydrochloride (CAS: 6419-36-9).

-

Phosphonylating Agents: Phosphorous acid (H3PO3), Phosphorous trichloride (PCl3).

-

Solvent: Chlorobenzene or Fluorobenzene (Preferred for thermal control).

-

Hydrolysis: 6N Hydrochloric acid.

Step-by-Step Methodology

This protocol utilizes a one-pot bis-phosphonylation reaction.

-

Reaction Setup:

-

Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl2 guard tube), and dropping funnel.

-

Charge 50.0 g (0.288 mol) of 3-pyridylacetic acid hydrochloride and 70.9 g (0.865 mol) of phosphorous acid into 500 mL of chlorobenzene.

-

-

Activation:

-

Heat the mixture to 90-95°C using an oil bath. The mixture may form a melt/suspension.

-

-

Addition (Critical Step):

-

Add 119.0 g (0.867 mol) of phosphorous trichloride (PCl3) dropwise over 60 minutes.

-

Caution: Massive HCl gas evolution will occur. Scrubber system required.

-

-

Reflux & Solidification:

-

Reflux the mixture for 3-4 hours. A thick, viscous yellow oil or solid mass will form as the P-C-P bond network is established.

-

-

Hydrolysis:

-

Decant the organic solvent (chlorobenzene).

-

Add 300 mL of 6N HCl to the residue. Reflux for 6 hours to hydrolyze the intermediate chloride esters into the free acid.

-

-

Isolation:

-

Cool to room temperature. Filter the solution through activated carbon to remove color.

-

Adjust pH to ~4.5 using 50% NaOH solution.

-

Cool to 0-5°C. Risedronate Sodium Hemipentahydrate will crystallize.[1]

-

Filter, wash with cold water/ethanol, and dry.

-

DOT Diagram: Synthetic Pathway

Caption: One-pot synthesis of Risedronate via bis-phosphonylation of 3-pyridylacetic acid.

Future Outlook: Bioisosterism & Novel Derivatives

The 3-PAA scaffold is currently evolving beyond simple carboxylic acids.

-

Tetrazole Bioisosteres: Replacing the -COOH with a tetrazole ring maintains the acidity (pKa ~4.5) but improves metabolic stability and membrane permeability.

-

Dual Orexin Antagonists: While current drugs like Suvorexant use complex linkers, research into "3-aryl pyrazolidines" and pyridine-linked amides relies on the same spatial geometry provided by the 3-substituted pyridine core to position hydrogen bond acceptors effectively.

-

Kinase Inhibitors: 3-PAA derivatives are being explored as fragments for FLT3 and CDK9 inhibitors, where the pyridine nitrogen forms a critical hinge-binding interaction within the ATP pocket.

References

-

Risedronate Mechanism: Russell, R. G. G. "Bisphosphonates: The first 40 years." Bone, 2011. Link

-

Synthesis Protocol: Kieczykowski, G. R., et al. "Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt." Journal of Organic Chemistry, 1995. (Basis for PCl3/H3PO3 method).[2] Link

- Scaffold Stability:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition.

-

CRTH2 Antagonists: Sandham, D. A., et al.[3] "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 2009.[3] Link

-

Industrial Process: European Patent EP1243592A2. "A process for the preparation of risedronic acid."[4][5] 2002. Link

Sources

- 1. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 2. WO2009003001A2 - Preparation of risedronate sodium hemi-pentahydrate - Google Patents [patents.google.com]

- 3. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. US20100317859A1 - Process for the Preparation of Risedronate Sodium - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis and Evaluation of CYP11B1 Inhibitors Derived from 2-(5-Methylpyridin-3-yl)acetic Acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Lead optimization for Cushing’s Syndrome therapeutics

Executive Summary

Cushing’s syndrome is a severe endocrine disorder characterized by chronic hypercortisolism. The most direct pharmacological intervention involves inhibiting steroid 11β-hydroxylase (CYP11B1) , the cytochrome P450 enzyme responsible for the final step of cortisol biosynthesis. However, designing selective inhibitors is notoriously difficult due to the 93% sequence homology between CYP11B1 and CYP11B2 (aldosterone synthase).

This application note details the structural rationale, quantitative structure-activity relationship (SAR) data, and a validated synthetic protocol for developing highly potent and selective CYP11B1 inhibitors using 2-(5-Methylpyridin-3-yl)acetic acid as the foundational building block.

Mechanistic Rationale & Structural Design

The design of selective CYP11B1 inhibitors relies on exploiting subtle topographical differences in the active sites of CYP11B1 and CYP11B2. The 5-methylpyridin-3-yl moiety is a privileged pharmacophore in this domain[1].

-

Heme Coordination: The basic nitrogen of the pyridine ring acts as a Lewis base, coordinating directly with the Lewis acidic heme iron in the active site of the CYP450 enzyme.

-

Steric Selectivity: The addition of the 5-methyl group restricts the rotational freedom of the molecule and optimally fills a specific hydrophobic pocket present in CYP11B1. This steric bulk clashes with residues in the highly homologous CYP11B2, driving the crucial Selectivity Factor (SF)[2].

-

Core Scaffold Optimization: Early generations of these inhibitors utilized a central pyridine ring (e.g., 5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine), which achieved an IC50 of 2 nM but suffered from poor oral bioavailability (F = 2%) and promutagenic potential[3]. Replacing the central pyridine with an isoxazole core significantly improved the pharmacokinetic profile while maintaining nanomolar potency[4].

Fig 1: Steroidogenesis pathway highlighting CYP11B1 inhibition by 5-methylpyridin-3-yl derivatives.

Quantitative Data & SAR Profiling

The table below summarizes the pharmacological evolution of CYP11B1 inhibitors, demonstrating how the incorporation of the 5-methylpyridin-3-yl moiety and subsequent core optimization outperforms clinical standards like Metyrapone and Osilodrostat[3][4].

| Compound / Drug | Core Scaffold | IC50 (CYP11B1) | Selectivity Factor (B2/B1) | Oral Bioavailability (F) |

| Metyrapone | Pyridine | 15 nM | 5 | N/A |

| Osilodrostat | Imidazole | 3 nM | 0.07 (Poor) | N/A |

| Compound 44 | Pyridylmethyl-pyridine | 2 nM | >10 | 2% |

| Compound 24 | Pyridylmethyl-isoxazole | 5 nM | >10 | >40% |

| Compound 25 | Methoxypyridyl-isoxazole | 2 nM | 14 | 50% |

Note: Compound 24 directly utilizes the 2-(5-Methylpyridin-3-yl)acetic acid building block described in this protocol.

Synthetic Strategy & Workflow

To synthesize the optimized pyridylmethyl-isoxazole inhibitor (Compound 24), 2-(5-Methylpyridin-3-yl)acetic acid is utilized as the primary starting material. The strategy avoids harsh acidic conditions that could protonate the pyridine nitrogen, relying instead on mild activation and a Claisen condensation, followed by a robust cyclization.

Fig 2: Three-step synthetic workflow from 2-(5-Methylpyridin-3-yl)acetic acid to the final inhibitor.

Step-by-Step Experimental Protocols

Step 1: Activation to Acyl Imidazole

Objective: Convert 2-(5-Methylpyridin-3-yl)acetic acid into a reactive electrophile without generating HCl.

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous Tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 6.0 mmol).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. CO₂ evolution will be observed.

-

Causality Check: Why CDI? Traditional activation using thionyl chloride or oxalyl chloride generates HCl. Because the starting material contains a basic pyridine ring, HCl would protonate the nitrogen, forming a highly insoluble hydrochloride salt in THF, which severely stunts the subsequent nucleophilic attack. CDI provides a neutral, highly reactive acyl imidazole intermediate.

Step 2: Claisen Condensation to 1,3-Dione

Objective: Form the carbon backbone required for the isoxazole ring.

-

Enolate Formation: In a separate flame-dried flask, dissolve acetophenone (1.1 eq, 5.5 mmol) in 20 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (2.2 eq, 11.0 mmol). Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

-

Coupling: Using a cannula, transfer the acyl imidazole solution from Step 1 dropwise into the enolate solution at -78 °C.

-

Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the 1,3-dione intermediate.

-

Causality Check: Why LiHMDS at -78 °C? LiHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the alpha-carbon of acetophenone without attacking the carbonyl carbon. The ultra-low temperature suppresses the self-condensation of acetophenone (aldol reaction), ensuring the enolate exclusively attacks the acyl imidazole.

Step 3: Cyclization to Isoxazole Core

Objective: Construct the central heterocyclic ring to yield the final CYP11B1 inhibitor.

-

Reaction Setup: Dissolve the purified 1,3-dione intermediate (1.0 eq) in 30 mL of absolute ethanol.

-

Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq).

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor reaction completion via LC-MS.

-

Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate and neutralize the acidic byproduct by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

-

Final Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 5-((5-methylpyridin-3-yl)methyl)-3-phenylisoxazole.

-

Causality Check: Why Hydroxylamine Hydrochloride? Hydroxylamine acts as a bis-nucleophile, sequentially attacking both carbonyls of the 1,3-dione. The hydrochloride salt is specifically chosen over free hydroxylamine because the mildly acidic environment catalyzes the final dehydration step, which provides the thermodynamic driving force to aromatize the newly formed 5-membered isoxazole ring.

References

-

Emmerich, J., Hu, Q., Hanke, N., & Hartmann, R. W. (2013). Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. Journal of Medicinal Chemistry. URL:[Link]

-

Emmerich, J., et al. (2017). Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. Journal of Medicinal Chemistry. URL:[Link]

- Hartmann, R. W., et al. (2016). Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases. U.S. Patent No. 9,394,290 B2.

Sources

- 1. Cushing's syndrome: development of highly potent and selective CYP11B1 inhibitors of the (pyridylmethyl)pyridine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]

- 3. Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Amide Coupling Protocols for 2-(5-Methylpyridin-3-yl)acetic acid

Introduction and Chemical Context

2-(5-Methylpyridin-3-yl)acetic acid is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of complex pharmaceuticals, including kinase inhibitors, GPCR ligands, and antiviral agents[1]. However, forming an amide bond with this specific heteroaromatic acetic acid presents unique mechanistic challenges that can severely impact reaction yields if standard peptide coupling conditions are blindly applied.

Key Chemical Challenges:

-

Decarboxylation Risk: The electron-withdrawing nature of the pyridine ring stabilizes the formation of a carbanion at the benzylic position. Over-activation of the carboxylic acid or excessive heating can lead to the rapid loss of CO₂, converting the starting material into an unreactive 3,5-dimethylpyridine derivative.

-

Nucleophilic Interference: The basic pyridine nitrogen can compete with the target amine nucleophile or poison transition-metal catalysts if not properly accounted for.

-

Salt Forms: Pyridylacetic acids are frequently supplied and stored as hydrochloride salts to improve their bench stability[2]. This necessitates precise stoichiometric adjustments to the base during the reaction to ensure the carboxylic acid is fully deprotonated prior to activation.

Reagent Selection Strategy & Mechanistic Rationale

Selecting the correct coupling reagent is the most critical variable in maximizing yield and minimizing purification bottlenecks.

-

T3P (Propylphosphonic anhydride): Highly recommended for heteroaromatic systems. It operates under mild conditions, significantly reducing the risk of decarboxylation. T3P has been successfully utilized in the synthesis of complex SARS-CoV-2 3CLpro inhibitors utilizing 3-pyridylacetic acid derivatives[3]. Its byproducts are exclusively water-soluble, allowing for purification via simple aqueous extraction.

-

HATU: Provides exceptional coupling efficiency and fast reaction rates, making it the premier choice for sterically hindered or unreactive amines. However, it requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Nucleophilic bases like pyridine must be strictly avoided as they compete with the amine nucleophile, leading to stalled reactions[4].

Quantitative Comparison of Coupling Conditions

| Reagent System | Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Base (DIPEA) (eq) | Typical Temp (°C) | Reaction Time (h) |

| T3P / DIPEA | 1.0 | 1.1 - 1.2 | 1.5 - 3.0 | 3.0 - 4.0 | 20 - 65 | 2 - 16 |

| HATU / DIPEA | 1.0 | 1.1 - 1.2 | 1.1 - 1.2 | 2.0 - 3.0 | 20 - 40 | 1 - 4 |

| EDC / HOBt | 1.0 | 1.1 - 1.2 | 1.2 (each) | 2.0 - 3.0 | 20 | 4 - 12 |

Decision Workflow

Workflow for selecting amide coupling conditions for pyridylacetic acids.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Preferred for Scalability)

This protocol is optimized to prevent decarboxylation and eliminate the need for column chromatography.

-

Preparation: Dissolve 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous THF or EtOAc to achieve a 0.1 M concentration.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the active phosphonic anhydride intermediate back into the starting carboxylic acid.

-

-

Base Addition: Add DIPEA (3.0 - 4.0 eq) to the stirring solution.

-

Causality: Excess base is required because the starting material is often supplied as a hydrochloride salt[2], and T3P activation generates acidic phosphonic acid byproducts that must be neutralized to drive the reaction forward.

-

-

Amine Addition: Add the target primary amine (1.1 eq).

-

Activation: Dropwise addition of T3P (50% solution in EtOAc, 1.5 eq).

-

Causality: Adding T3P after the amine ensures that the mixed anhydride immediately reacts with the nucleophile upon formation, preventing intermediate accumulation and subsequent decarboxylation.

-

-

Reaction & Monitoring: Stir at room temperature for 2 hours. If the amine is moderately unreactive, the reaction can be safely heated to 65 °C for up to 16 hours[3].

-

Validation Checkpoint: Monitor by LC-MS. The appearance of the

peak of the product and the disappearance of the acid peak indicates success.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: T3P byproducts are highly water-soluble and partition entirely into the aqueous layer, yielding a crude product of high purity without silica gel chromatography.

-

Protocol B: HATU-Mediated Amide Coupling (Preferred for Hindered Amines)

This protocol utilizes highly reactive HOAt esters to force the coupling of secondary or sterically hindered amines.

-

Preparation: Dissolve 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Pre-activation: Add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir for 15–30 minutes at room temperature.

-

Causality: The generally recommended order is to pre-activate the carboxylic acid with HATU and base before introducing the amine[4]. This allows the formation of the highly reactive HOAt ester.

-

Validation Checkpoint: A distinct color change (often pale yellow to orange) confirms the formation of the active ester. If the solution remains clear and starting material persists by TLC, verify the anhydrous nature of the solvent.

-

-

Amine Addition: Add the sterically hindered amine (1.2 eq).

-

Causality: Nucleophilic bases like pyridine must be avoided as they can compete with the amine nucleophile[4]; hence DIPEA is strictly utilized.

-

-

Reaction: Stir at room temperature for 1–4 hours.

-

Workup: Dilute the reaction mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) followed by brine.

-

Causality: DMF and the tetramethylurea byproduct generated by HATU are notoriously difficult to remove. The 5% LiCl washes are specifically employed to pull DMF into the aqueous phase. Subsequent silica gel chromatography is usually required to achieve analytical purity.

-

Analytical Validation & Troubleshooting

When validating the success of the coupling via LC-MS, researchers must specifically look for the

If decarboxylation is observed:

-

Switch from HATU to the milder T3P protocol.

-

Ensure the reaction temperature does not exceed 25 °C.

-

Verify that the base is not being used in massive excess (>5 eq), which can catalyze the loss of CO₂.

By NMR, successful amide formation is typically confirmed by a downfield shift of the methylene protons (

References

-

Technical Support Center: HATU Coupling Reactions . BenchChem.4

-

2-Pyridylacetic Acid Hydrochloride . BenchChem. 2

-

(5-Methyl-3-nitropyridin-2-yl)acetic Acid . BenchChem. 1

-

Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) . NIH/PMC. 3

Sources

- 1. (5-Methyl-3-nitropyridin-2-yl)acetic Acid|CAS 1214386-16-9 [benchchem.com]

- 2. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 3. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

High-Efficiency Suzuki-Miyaura Coupling of 5-Methylpyridin-3-yl Derivatives

Application Note & Protocol Guide

Introduction: The Bioisosteric Imperative

The 5-methylpyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl or 3-pyridyl rings.[1] The introduction of the methyl group at the 5-position serves two critical functions:

-

Metabolic Stability: It blocks the metabolically vulnerable 5-position of the pyridine ring, preventing oxidation by CYP450 enzymes.

-

Conformational Locking: The methyl group can induce a specific twist in biaryl systems, optimizing ligand-receptor binding affinity.

However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents a distinct challenge: Catalyst Poisoning . The 5-methyl group exerts a positive inductive effect (+I), making the pyridine nitrogen more Lewis basic (pKa ~5.[1]6) than unsubstituted pyridine (pKa ~5.2).[1][2] Without steric hindrance near the nitrogen (as seen in 2-substituted pyridines), this nitrogen is fully exposed and aggressively coordinates to the Palladium center, arresting the catalytic cycle.

This guide details the reagents and protocols necessary to overcome these electronic and coordinative challenges.

Reagent Selection Strategy

Choosing the correct boron species is the first step in mitigating protodeboronation and instability.

Comparative Analysis of Boron Reagents

| Reagent Class | Stability (Shelf) | Reactivity | Atom Economy | Recommendation |

| Boronic Acid | Low | High (Fast Transmetallation) | High | Avoid. Prone to rapid protodeboronation and trimerization (boroxine formation).[1] |

| Pinacol Ester (Bpin) | High | Moderate (Requires Hydrolysis) | Moderate | Primary Choice. Best balance of stability and reactivity.[1] Commercially available (CAS 1073371-96-6).[1][3] |

| MIDA Boronate | Very High | Low (Slow Release) | Low | Rescue Strategy. Use only if Bpin fails due to extreme instability. |

| Lithium Triisopropyl Borate | Moderate | High | High | Specialist. Useful for in-situ generation from 3-bromo-5-methylpyridine.[1] |

Expert Insight: The "Pinacol Paradox"

While Pinacol esters are more stable, they must hydrolyze to the boronic acid in situ to undergo transmetallation. For 5-methylpyridin-3-yl derivatives, if this hydrolysis is too slow, the active boronic acid concentration remains too low to compete with the poisoning effect of the pyridine nitrogen. Therefore, base selection is critical to tune the hydrolysis rate.

Catalyst & Ligand Engineering

To prevent the exposed nitrogen of the 5-methylpyridin-3-yl group from binding to the Pd center, we must use bulky, electron-rich phosphine ligands .[1]

-

The Solution: Buchwald Dialkylbiaryl Ligands (XPhos, SPhos). [1]

-

Mechanism: These ligands are extremely bulky. They create a "protective shell" around the Pd center that allows the small oxidative addition partners to enter but sterically excludes the coordination of the pyridine nitrogen.

-

Precatalysts: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3) to ensure a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.[1]

-

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for coupling 5-methylpyridin-3-yl boronic acid pinacol ester with aryl chlorides/bromides.[1]

Reagents:

-

Nucleophile: 5-Methylpyridine-3-boronic acid pinacol ester (1.2 equiv)[1]

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1]

-

Catalyst: XPhos Pd G3 (2-5 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: THF : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Pinacol Ester (1.2 mmol, 263 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (3.0 mmol, 637 mg).

-

Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (x3).

-

Solvate: Add degassed THF (4 mL) and degassed Water (1 mL) via syringe.

-

Note: The presence of water is mandatory to promote hydrolysis of the pinacol ester.

-

-

React: Heat the mixture to 60°C for 2-4 hours.

-

QC Check: Monitor by LCMS. The 5-methylpyridin-3-yl product usually ionizes strongly [M+H]+.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography. Note that pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.

Protocol B: The "Rescue" (For Unstable Substrates)

Use this if Protocol A results in significant protodeboronation (formation of 3-methylpyridine).[1]

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1]

-

Base: K₂CO₃ (2.0 equiv)[1]

-

Solvent: n-Butanol (Anhydrous)[1]

Methodology:

-

Charge reagents under inert atmosphere.

-

Add n-Butanol.

-

Heat to 100°C .

-

Why n-Butanol? The protic nature of the solvent facilitates transmetallation via hydrogen bonding without the massive excess of water that drives protodeboronation.

-

Mechanism & Logic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway specific to this substrate.

Caption: Catalytic cycle showing the critical "Poisoning Pathway" where the pyridine nitrogen sequesters the active Pd(0), and how bulky ligands (XPhos) block this interaction.

Troubleshooting: The Self-Validating System

Use this decision tree to diagnose failure modes.

Caption: Diagnostic logic for common failure modes in pyridine-based Suzuki couplings.[1]

References

-

Buchwald, S. L., et al. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 2012. Link[1]

-

Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[4] Link[1]

-

Santa Cruz Biotechnology. "2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Product Data." SCBT, 2024. Link (Representative reagent data)

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. Link

-

BenchChem. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Technical Support, 2025. Link

Sources

Synthesis of Rupatadine analogs containing 5-methylpyridine moiety

Application Note: Modular Synthesis of Rupatadine and 5-Methylpyridine-Linked Tricyclic Analogs

Part 1: Executive Summary & Strategic Analysis

The Pharmacophore: The 5-methylpyridine moiety is a critical structural determinant in second-generation antihistamines, most notably Rupatadine .[1][2] Unlike the simple pyridine rings found in earlier generation drugs, the 5-methyl substitution pattern confers dual activity: potent blockade of the Histamine H1 receptor and antagonism of the Platelet-Activating Factor (PAF) receptor.[2] This dual mechanism addresses both the early (histamine-mediated) and late (PAF-mediated) phases of allergic inflammation.[1][2][3]

Synthetic Challenge: The synthesis of Rupatadine and its structural analogs hinges on the efficient N-alkylation of a tricyclic secondary amine (e.g., Desloratadine) with a 3-halomethyl-5-methylpyridine electrophile.[1][2][4] The primary challenges are:

-

Instability of the Linker: The free base of 3-chloromethyl-5-methylpyridine is prone to self-polymerization.[1][2]

-

Impurity Formation: Competitive quaternization (over-alkylation) and dimerization reduce yield and complicate purification.[1][2][3]

This guide details a robust, scalable protocol utilizing the hydrochloride salt of the linker and a Phase Transfer Catalysis (PTC) system to maximize yield and selectivity.[2]

Part 2: Retrosynthetic Logic

The synthesis is best approached by disconnecting the N-C bond between the piperidine ring of the tricyclic core and the methylene bridge of the pyridine headgroup.[2]

Figure 1: Retrosynthetic breakdown of Rupatadine into the stable tricyclic amine and the reactive pyridine electrophile.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Linker (3-Chloromethyl-5-methylpyridine HCl)

Rationale: Direct bromination of 3,5-lutidine yields a mixture of mono-, di-, and tri-bromo products.[1][2] The route starting from 5-methylnicotinic acid is superior for purity.[1][2][3][4][5]

Reagents & Materials:

Step-by-Step Methodology:

-

Esterification: Reflux 5-methylnicotinic acid (1.0 eq) in methanol with catalytic

to yield methyl 5-methylnicotinate. -

Reduction: Treat the ester with

(2.5 eq) in methanol/THF at 0°C to 25°C. Quench with water, extract with EtOAc, and concentrate to obtain (5-methylpyridin-3-yl)methanol . -

Chlorination (Critical Step):

-

Dissolve the alcohol (1.0 eq) in anhydrous toluene.

-

Add

(1.2 eq) dropwise at 0-5°C. Caution: Exothermic.[1][3] -

Heat to 60°C for 2 hours.

-

Isolation: Cool to room temperature. The product precipitates as the Hydrochloride Salt .[2] Filter, wash with cold toluene, and dry under vacuum.[1][2][3]

-

Note: Do NOT neutralize to the free base for storage; it is unstable.[1][2][3] Store as the HCl salt.

-

Protocol B: The Coupling (N-Alkylation of Desloratadine)

Rationale: Using a biphasic system with a Phase Transfer Catalyst (PTC) allows the use of inorganic bases, simplifying workup and reducing the formation of quaternary ammonium salts.[2]

Reagents & Materials:

Step-by-Step Methodology:

-

Charge: In a reactor, suspend Desloratadine (1.0 eq) and 3-Chloromethyl-5-methylpyridine HCl (1.1 eq) in Toluene (10 vol).

-

Catalyst Addition: Add TBAB (0.05 eq).

-

Base Addition: Add 10% NaOH solution (2.5 eq) slowly. The biphasic mixture allows the free base of the linker to be generated in situ and react immediately.[2]

-

Reaction: Heat to 65-70°C with vigorous stirring. Monitor by HPLC.

-

Workup:

-

Salt Formation (Fumarate):

Quantitative Data Summary:

| Parameter | Specification / Range | Notes |

| Linker Yield | 85 - 92% | From alcohol to HCl salt |

| Coupling Yield | 75 - 85% | Isolated Rupatadine Base |

| Purity (HPLC) | > 99.5% | After salt crystallization |

| Major Impurity | Quaternary Salt (< 0.1%) | Controlled by stoichiometry & solvent |

Part 4: Process Logic & Impurity Control

The following diagram illustrates the reaction workflow and the critical control points for impurities.

Figure 2: Process workflow emphasizing the removal of the quaternary impurity via phase separation.

Part 5: Troubleshooting & Optimization

-

High Quaternary Impurity (>0.5%):

-

Low Yield of Linker:

-

Coloration of Product:

References

-

Uriach & Cia. S.A. (1995).[1][2][3] Derivatives of 8-chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine. U.S. Patent 5,407,941.[1][2][3][8] Link

-

Macleods Pharmaceuticals Ltd. (2006).[1][2][3] Process for the synthesis of Rupatadine. Indian Patent Application IN200600864.[1][2][3] Link

-

BenchChem. (2025).[1][2][3][4][5][9] The Pivotal Role of 5-(Chloromethyl)-3-methylpyridine in Rupatadine Synthesis: A Technical Guide. Link[1][3]

-

Hetero Letters. (2016). Synthesis and characterization of related substances of rupatadine fumarate. Vol 6, Issue 1. Link

-

Cadila Pharmaceuticals. (2006).[1][2][3] A process for the preparation of rupatadine. WO2006114676A2.[1][2][3][10] Link

Sources

- 1. Rupatadine - Wikipedia [en.wikipedia.org]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]

- 7. heteroletters.org [heteroletters.org]

- 8. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 9. benchchem.com [benchchem.com]

- 10. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

Preparation of 5-Methylpyridin-3-yl Esters for Kinase Inhibitor Research: A Comprehensive Application Note and Protocol

Introduction & Scientific Rationale

The design and synthesis of highly selective kinase inhibitors are foundational to modern targeted oncology and immunology. Within the medicinal chemist's toolkit, the 5-methylpyridin-3-yl ester moiety has emerged as a privileged pharmacophore scaffold[1].

The causality behind selecting this specific heterocyclic ester is deeply rooted in its structural biology interactions:

-

Hinge Region Binding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., in PIKfyve or mTOR kinases)[1][2].

-

Steric Modulation: The methyl group at the 5-position provides critical van der Waals interactions within hydrophobic sub-pockets, restricting the conformational flexibility of the ester linkage. This steric bulk prevents off-target binding, significantly enhancing kinome-wide selectivity compared to unsubstituted pyridines[1].

-

Metabolic Stability: The electron-deficient nature of the pyridine ring modulates the electrophilicity of the adjacent ester carbonyl, offering a tunable half-life in physiological environments compared to standard aliphatic esters.

Signaling Pathway Context

Kinase inhibitors utilizing the 5-methylpyridin-3-yl scaffold frequently target lipid and serine/threonine kinases, such as those in the PI3K/mTOR pathway. By covalently or allosterically binding to the kinase domain, these esters halt the phosphorylation cascade responsible for unchecked cellular proliferation.

Figure 1: PI3K/mTOR signaling pathway and targeted inhibition by 5-methylpyridin-3-yl ester derivatives.

Synthetic Strategy: The Steglich Esterification

Synthesizing 5-methylpyridin-3-yl esters requires coupling 5-methylpyridin-3-ol[3] with complex, often highly functionalized carboxylic acids. Traditional Fischer esterification (acid-catalyzed, refluxing conditions) is entirely unsuitable here, as it leads to the degradation of sensitive kinase inhibitor precursors.

To preserve molecular integrity, the Steglich Esterification is the method of choice[4]. By utilizing a carbodiimide coupling reagent (EDC·HCl) and an acyl transfer catalyst (DMAP), the reaction proceeds under mild, room-temperature conditions.

Why EDC over DCC?

While Dicyclohexylcarbodiimide (DCC) is a common coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to separate from the target ester. In contrast, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) generates a water-soluble urea byproduct that is effortlessly removed during a basic aqueous workup, ensuring high purity of the final kinase inhibitor.

Experimental Workflow

Figure 2: Step-by-step Steglich esterification workflow for 5-methylpyridin-3-yl ester synthesis.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

Materials Required:

-

5-Methylpyridin-3-ol (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

DMAP (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

-

Preparation & Solvation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the target carboxylic acid (1.1 equiv) and 5-methylpyridin-3-ol (1.0 equiv). Dissolve the mixture in anhydrous DCM to achieve a 0.2 M concentration.

-

Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.

-

-

Thermal Control (0 °C): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Causality: Lowering the temperature suppresses the irreversible intramolecular rearrangement of the O-acylisourea into a dead-end N-acylurea byproduct.

-

-

Activation: Add EDC·HCl (1.2 equiv) followed immediately by DMAP (0.1 equiv).

-

Causality: DMAP is a superior nucleophile compared to the pyridinol. It rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate, which is highly susceptible to nucleophilic attack by 5-methylpyridin-3-ol.

-

-

Coupling & Self-Validation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system.

-

Validation Check: The reaction is complete when the baseline spot corresponding to 5-methylpyridin-3-ol (visible under UV 254 nm and staining deep brown with iodine) is entirely consumed, replaced by a higher Rf product spot.

-

-

Quench & Workup: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (1 × 50 mL).

-

Causality: The basic NaHCO₃ wash neutralizes any unreacted carboxylic acid and efficiently strips the water-soluble EDC-urea byproduct into the aqueous layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 5-methylpyridin-3-yl ester.

Quantitative Data & Reaction Optimization

To demonstrate the superiority of the chosen protocol, the following table summarizes the quantitative optimization data for coupling a standard lipophilic acid with 5-methylpyridin-3-ol.

Table 1: Optimization of Esterification Conditions for 5-Methylpyridin-3-yl Esters

| Entry | Coupling Reagent (Eq) | Catalyst (Eq) | Solvent | Temp | Yield (%) | Experimental Observation / Causality |

| 1 | DCC (1.2) | DMAP (0.1) | DCM | RT | 75% | DCU byproduct precipitated but was difficult to completely remove via filtration. |

| 2 | EDC·HCl (1.2) | DMAP (0.1) | DCM | 0 °C → RT | 88% | Optimal conditions. Clean reaction profile; urea byproduct easily removed via aqueous wash. |

| 3 | HATU (1.2) | DIPEA (2.0) | DMF | RT | 82% | Good yield, but required tedious, multiple aqueous washes to remove DMF and DIPEA salts. |

| 4 | None (Fischer) | H₂SO₄ (Cat.) | Toluene | Reflux | <20% | Severe degradation of complex acid precursors; unsuited for kinase inhibitor synthesis. |

Conclusion

The integration of the 5-methylpyridin-3-yl ester moiety into kinase inhibitor scaffolds provides significant advantages in target affinity and kinome selectivity. By strictly adhering to the EDC/DMAP-mediated Steglich esterification protocol outlined in this guide, researchers can reliably synthesize these complex esters with high yields, excellent purity, and broad functional group tolerance, accelerating the pipeline of novel targeted therapeutics.

References

- Virtual Screening and Optimization of Novel mTOR Inhibitors for...

- Source: mdpi.

- Source: mdpi.

- Source: benchchem.

Sources

Synthesis of PIKfyve inhibitors using pyridineacetic acid intermediates

Application Note: Synthesis of PIKfyve Inhibitors Using Pyridineacetic Acid Intermediates

Abstract

This application note details an optimized synthetic protocol for the preparation of high-potency PIKfyve inhibitors, specifically focusing on Apilimod (STA-5326) and its structural analogs. While commercial routes often utilize unstable alcohol intermediates, this protocol establishes a robust workflow starting from 2-pyridineacetic acid . This precursor offers superior shelf-stability and synthetic versatility, allowing for controlled reduction to the critical 2-(2-pyridyl)ethanol linker or diversion to amine-linked analogs. We provide step-by-step methodologies, critical process parameters (CPPs), and biological validation assays to ensure high reproducibility and inhibitory efficacy against PIKfyve-mediated PI(3,5)P2 generation.

Introduction & Biological Context

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is the sole enzyme responsible for phosphorylating PI(3)P to PI(3,5)P2 . This phosphoinositide is a master regulator of endolysosomal trafficking, vacuolar homeostasis, and viral entry (including Ebolavirus and SARS-CoV-2).

Inhibition of PIKfyve leads to:

-

Enlarged endolysosomes (vacuolation): A phenotypic hallmark used for rapid cellular screening.

-

Blockade of viral egress: Preventing viral escape from the endosome into the cytosol.

-

Disruption of autophagy: Impairing the fusion of autophagosomes with lysosomes.

Apilimod remains the gold-standard small-molecule inhibitor, exhibiting picomolar affinity (

Retrosynthetic Strategy

The use of 2-pyridineacetic acid as the starting material (SM) addresses a common supply chain and stability issue. The corresponding alcohol, 2-pyridineethanol, is hygroscopic and prone to oxidation. The acid salt is a stable solid that can be reduced in situ or in bulk for subsequent coupling.

Caption: Retrosynthetic disassembly of Apilimod highlighting the strategic reduction of pyridineacetic acid to generate the ether-linked side chain.

Chemical Synthesis Protocol

Phase 1: Linker Preparation

Objective: Synthesis of 2-(2-pyridyl)ethanol from 2-pyridineacetic acid hydrochloride.

-

Reagents: 2-Pyridineacetic acid HCl, Lithium Aluminum Hydride (LiAlH

), THF (anhydrous), NaOH (15%). -

Rationale: Direct reduction ensures a fresh, water-free alcohol source, critical for the subsequent water-sensitive NaH coupling.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N

inlet. -

Charging: Add 2-pyridineacetic acid HCl (10.0 g, 57.6 mmol) suspended in anhydrous THF (150 mL). Cool to 0°C.[1]

-

Reduction: Slowly add LiAlH

(2.4 M in THF, 48 mL, 115 mmol) dropwise over 30 mins. Caution: Exothermic H -

Reflux: Warm to room temperature (RT), then reflux for 3 hours. Monitor by TLC (10% MeOH/DCM).

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

-

4.4 mL H

O -

4.4 mL 15% NaOH

-

13.2 mL H

O

-

-

Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over Na

SO -

Yield: Expect ~6.5 g (92%) of pale yellow oil. Store under Argon at -20°C.

Phase 2: Core Assembly (The Apilimod Scaffold)

Step A: Morpholine Substitution [2][3]

-

Dissolve 2,4,6-trichloropyrimidine (5.0 g, 27.3 mmol) in MeOH (50 mL) at 0°C.

-

Add morpholine (2.38 g, 27.3 mmol) and DIPEA (4.7 mL) dropwise.

-

Stir at RT for 2 h. The C4-position is most reactive.

-

Precipitate with water, filter, and dry to obtain 4-(2,6-dichloropyrimidin-4-yl)morpholine .

Step B: Introduction of the Pyridine Linker (Critical Step)

-

Reagent: 2-(2-pyridyl)ethanol (from Phase 1).

-

Solvent: Dioxane or DMF (anhydrous).

-

Base: NaH (60% dispersion).

-

Suspend NaH (1.2 eq) in anhydrous dioxane (40 mL) under N

. -

Add 2-(2-pyridyl)ethanol (1.0 eq) at 0°C; stir 30 min to form the alkoxide.

-

Add the dichloropyrimidine intermediate (from Step A, 1.0 eq).

-

Heat to 80°C for 4-6 hours.

-

Checkpoint: This SNAr reaction installs the pyridine side chain at the C2 position (or C6 depending on specific isomer control, though C2/C4 selectivity is driven by the morpholine already present). Note: Literature suggests the 2-alkoxy isomer is thermodynamically favored under these conditions.

-

Quench with NH

Cl (sat), extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Step C: Hydrazone Formation (Final Assembly)

-

React the chloro-intermediate from Step B with anhydrous hydrazine (excess) in EtOH at reflux to generate the hydrazine core.

-

Condense the resulting hydrazine with 3-methylbenzaldehyde (1.0 eq) in EtOH with catalytic acetic acid.

-

Reflux 2 h. Upon cooling, Apilimod precipitates as a pale yellow solid.

-

Salt Formation: Dissolve in DCM/MeOH and treat with methanesulfonic acid (2 eq) to generate the Apilimod Dimesylate salt (clinical form).

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Moisture Control | < 0.05% H | Alkoxide formation (NaH) is water-sensitive. Water competes as a nucleophile, creating hydroxy-pyrimidine impurities. |

| Temperature | 80°C ± 5°C (Step B) | Lower temps lead to incomplete conversion; higher temps promote double-substitution or decomposition. |

| Stoichiometry | 1.0 : 1.05 (Core : Alcohol) | Slight excess of alcohol ensures complete consumption of the chlorinated core, simplifying purification. |

| Isomer Purity | > 98% Regioisomer | The morpholine must be at C4 and the pyridine-ethoxy at C2. Verify via NOESY NMR. |

Quality Control & Validation

Chemical Verification

-

1H NMR (400 MHz, DMSO-d6): Look for the ethylene bridge triplets at

3.1 and 4.6 ppm. The hydrazone proton typically appears as a singlet around -

LC-MS: Target Mass [M+H]+ = 407.2 (Free base). Purity > 95% required for biological assays.

Biological Validation: The Vacuolation Assay

To confirm the synthesized compound is an active PIKfyve inhibitor:

-

Cell Line: HEK293 or A549 cells.

-

Treatment: Treat cells with 10 nM - 100 nM of the synthesized inhibitor for 4 hours.

-

Readout: Phase-contrast microscopy.

-

Positive Result: Appearance of multiple large, translucent cytoplasmic vacuoles (swollen endosomes).

-

Negative Control: DMSO treated cells (no vacuoles).

-

-

Rescue: Co-treatment with Bafilomycin A1 (V-ATPase inhibitor) should prevent vacuolation, confirming the mechanism is PIKfyve-dependent (requires acidification).

Caption: Mechanism of Action. The inhibitor blocks PI(3,5)P2 production, halting lysosomal fission and causing characteristic vacuolization.[4]

References

-

Cai, X., et al. (2013). "PIKfyve, a class III PI-kinase, is the target of the small molecular IL-12/23 inhibitor apilimod and a new player in toll-like receptor signaling."[5] Chemistry & Biology, 20(7), 912-921.

-

Wada, Y., et al. (2007). "Selective abrogation of Th1 response by STA-5326, a potent IL-12/IL-23 inhibitor." Blood, 109(3), 1156-1164.[3]

-

Gayle, S., et al. (2017). "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma."[5] Blood, 129(13), 1768-1778.

-

Lam, H., et al. (2012). "Synthesis and biological activity of 2,4-diamino-6-substituted pyrimidines as kinase inhibitors." US Patent 7,923,557.

-

Bouhaddou, M., et al. (2020). "The Global Phosphorylation Landscape of SARS-CoV-2 Infection." Cell, 182(3), 685-712. (Demonstrating PIKfyve inhibition blocks viral entry).

Sources

- 1. 5344-27-4 | 4-Pyridineethanol | Alcohols | Ambeed.com [ambeed.com]

- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. WO2018071548A1 - Apilimod compositions and methods for using same in the treatment of alzheimer's disease - Google Patents [patents.google.com]

- 4. WO2020009971A1 - Pikfyve inhibitors - Google Patents [patents.google.com]

- 5. rndsystems.com [rndsystems.com]

Application Note: Scale-Up Synthesis of 2-(5-Methylpyridin-3-yl)acetic Acid

This Application Note is structured to provide a comprehensive, field-ready guide for the scale-up synthesis of 2-(5-Methylpyridin-3-yl)acetic acid . It prioritizes process robustness, impurity control, and safety, adhering to the strict requirements of pharmaceutical process development.

Executive Summary & Strategic Route Selection

The synthesis of pyridine-based acetic acids is frequently complicated by the zwitterionic nature of the product (complicating isolation) and the potential for regiochemical isomers. For the scale-up of 2-(5-Methylpyridin-3-yl)acetic acid , we evaluated three potential pathways based on raw material availability, safety profile, and impurity purging capability.

Route Comparison Table

| Feature | Route A: Lateral Lithiation | Route B: Cyanation-Hydrolysis | Route C: Pd-Catalyzed Malonate Arylation |

| Starting Material | 3,5-Lutidine (Cheap) | 3-Bromo-5-methylpyridine | 3-Bromo-5-methylpyridine |

| Key Reagent | n-BuLi / CO₂ | Zn(CN)₂ / Pd | Diethyl Malonate / Pd |

| Conditions | Cryogenic (-78°C) | High Temp / Toxic Cyanide | Mild Heating (80°C) |

| Selectivity | Poor (Mono vs. Di-lithiation mix) | Good | Excellent (Regiospecific) |

| Safety Profile | High Risk (Pyrophoric/Cryo) | High Risk (HCN potential) | Moderate (Standard solvent hazards) |

| Recommendation | Rejected for Pharma Scale | Rejected for Safety | SELECTED ROUTE |

Selected Strategy: We utilize Route C (Pd-Catalyzed Malonate Arylation) . This method avoids the cryogenic hazards of lithiation and the toxicity of cyanides. It employs a "telescoped" two-step sequence:

-

Alpha-Arylation: Palladium-catalyzed coupling of diethyl malonate with 3-bromo-5-methylpyridine.

-

Hydrolysis & Decarboxylation: Acid-mediated conversion of the malonate ester to the target acetic acid.

Detailed Experimental Protocol

Step 1: Alpha-Arylation (Formation of Diethyl Malonate Intermediate)

This step constructs the carbon-carbon bond using Buchwald-Hartwig type conditions optimized for enolates.

Reagents & Stoichiometry:

-

Substrate: 3-Bromo-5-methylpyridine (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.2 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Chosen for solubility and lower hygroscopicity compared to KOtBu.

-

Catalyst: Pd(OAc)₂ (1.0 mol%)

-

Ligand: Xantphos (1.2 mol%) - Crucial for reductive elimination efficiency.

-

Solvent: 1,4-Dioxane or Toluene (10 vol).

Protocol:

-

Charging: To a dry, nitrogen-purged reactor, charge 3-bromo-5-methylpyridine, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Agitate to create a slurry.

-

Nucleophile Addition: Add diethyl malonate via addition funnel over 30 minutes at 20-25°C.

-

Reaction: Heat the mixture to 90°C internal temperature . Stir for 12–16 hours.

-

IPC (In-Process Control): Monitor by HPLC.[1] Target < 1.0% starting bromide.

-

-

Work-up: Cool to 25°C. Filter off inorganic salts (CsBr, excess Cs₂CO₃) through a Celite pad. Wash the cake with dioxane.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diester oil. Note: The crude is sufficiently pure for the next step.

Step 2: Hydrolysis and Decarboxylation

This step converts the diester into the final carboxylic acid and removes the extra carbon via CO₂ loss.

Reagents:

-

Acid: 6M Hydrochloric Acid (HCl) (10 vol)

-

Solvent: Water (part of the acid solution)[2]

Protocol:

-

Mixing: Charge the crude oil from Step 1 into a glass-lined reactor.

-

Acid Addition: Add 6M HCl carefully.

-

Reaction: Heat to reflux (approx. 100-105°C) . Vigorous off-gassing of CO₂ will occur; ensure condenser capacity is sufficient.

-

Duration: Reflux for 6–8 hours.

-

IPC: Monitor for disappearance of the diester and the mono-ester intermediate.

-

-

Isolation (The "Isoelectric Point" Method):

-

Cool the reaction mixture to 20°C.

-

The product exists as the hydrochloride salt in solution.

-

Slowly adjust pH to 3.5 – 4.0 (the approximate pI of the pyridine acid) using 50% NaOH or saturated Na₂CO₃ solution.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Filtration: Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the solid.

-

Purification: Recrystallize from Isopropanol/Water (9:1) if high purity (>99.5%) is required. Dry in a vacuum oven at 50°C.

Process Logic & Critical Parameters (E-E-A-T)

Mechanism of Action

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle . The bulky Xantphos ligand is critical; it forces the palladium center into a geometry that favors the reductive elimination of the sterically hindered malonate group over beta-hydride elimination.

Impurity Management

-

Des-bromo impurity (3-methylpyridine): Formed if the catalyst cycle stalls or via proto-demetalation. Minimized by using anhydrous solvents and ensuring O₂ exclusion.

-

Palladium Residues: Pyridines strongly bind metals. A remedial scavenger resin treatment (e.g., SiliaMetS® Thiol) or a charcoal filtration step during the recrystallization is mandatory for GMP compliance.

Thermal Hazards

-

Decarboxylation: Step 2 generates 1 mole of CO₂ gas per mole of product. On a kilogram scale, this gas evolution can pressurize the reactor if the vent is undersized. Dosing Control: Do not heat to reflux until gas evolution is manageable.

Visualization: Synthesis Workflow

Caption: Workflow for the 2-step telescoped synthesis of 2-(5-Methylpyridin-3-yl)acetic acid.

Analytical Specifications

For final release, the compound must meet these criteria:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Assay | HPLC (C18, ACN/Buffer) | ≥ 98.0% w/w |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure |

| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |

| Palladium Content | ICP-MS | ≤ 20 ppm |

| Water Content | Karl Fischer | ≤ 1.0% |

¹H-NMR Reference (Predicted in DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.35 (d, 1H, Py-H2), 8.28 (d, 1H, Py-H6), 7.55 (s, 1H, Py-H4), 3.65 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

References

-

Pd-Catalyzed Alpha-Arylation of Carbonyls

-

Hartwig, J. F. "Palladium-Catalyzed Arylation of Carbonyl Compounds." Angew. Chem. Int. Ed.1998 , 37, 2046–2067. Link

-

-

General Pyridine Process Chemistry

-

Li, J. J. Innovative Drug Synthesis. Wiley, 2015 . (Chapter on Pyridine Functionalization). Link

-

-

Decarboxylation Protocols

-

Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis1982 , 10, 805–822. Link

-

-

Safety in Scale-Up (Gas Evolution)

-

Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008 . Link

-

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) in your local facility.

Sources

Troubleshooting & Optimization

Improving yield of 2-(5-Methylpyridin-3-yl)acetic acid amidation reactions

Topic: Improving yield of 2-(5-Methylpyridin-3-yl)acetic acid amidation reactions Role: Senior Application Scientist, Technical Support Center

Executive Summary

The amidation of 2-(5-Methylpyridin-3-yl)acetic acid presents unique challenges due to its zwitterionic nature and the nucleophilicity of the pyridine nitrogen. Standard protocols often result in low yields due to poor solubility of the internal salt or competitive N-acylation of the pyridine ring.

This guide provides field-proven troubleshooting steps, optimized protocols using T3P® (Propylphosphonic anhydride) and HATU , and a logic-based decision tree to maximize yield and purity.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Low Conversion & Solubility Issues

Q1: The reaction mixture remains heterogeneous (cloudy/slurry) even after adding base. Why is the conversion low? Diagnosis: You are likely battling the zwitterionic lattice energy of the substrate. Explanation: 2-(5-Methylpyridin-3-yl)acetic acid exists as an internal salt (zwitterion) where the carboxylic acid protonates the pyridine nitrogen. This species is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in cold THF. Solution:

-

Switch Solvent: Use high-dielectric polar aprotic solvents like DMF or DMAc .

-

Base Stoichiometry: Ensure you are using enough base to break the zwitterion and neutralize any HCl if using the hydrochloride salt.

-

Free Acid: Requires ≥ 1.0 equiv base to solubilize.

-

HCl Salt: Requires ≥ 2.0 equiv base (1 for HCl, 1 for zwitterion disruption).

-

-

Protocol Adjustment: Pre-stir the acid and base (DIPEA or NMM) in the solvent for 15 minutes before adding the coupling agent. The solution should become clear.

Q2: I see consumption of the starting material, but the isolated yield is <40%. Where is my product? Diagnosis: Product loss during aqueous workup due to the amphoteric nature of the product. Explanation: The product is a pyridine derivative.[1][2][3] If you perform a standard acidic wash (1M HCl) to remove excess amine/coupling reagents, your product will protonate and extract into the aqueous layer. Solution:

-

Avoid Strong Acid Washes: Wash organic layer with saturated NH₄Cl (mildly acidic, pH ~5-6) or dilute citric acid, but monitor the aqueous phase by TLC/LCMS to ensure product isn't lost.

-

Resin Cleanup: Instead of aqueous extraction, use polymer-supported scavengers (e.g., PS-Isocyanate to remove amine, PS-Carbonate for acid) if the scale allows.

-

T3P Advantage: If using T3P, the byproducts are water-soluble at neutral pH, allowing for a simple water/brine wash without aggressive pH swings.

Category 2: Side Reactions & Impurities

Q3: LCMS shows a mass corresponding to the product + mass of the coupling reagent (e.g., +99 Da for EDC). What is this? Diagnosis: Formation of stable N-acyl urea or N-acyl pyridinium adducts. Explanation: The pyridine nitrogen is nucleophilic. In the presence of highly reactive activated esters (like O-acylisourea from EDC), the pyridine nitrogen can attack the activated carboxylate, forming a stable, unreactive N-acyl species, effectively sequestering your substrate. Solution:

-

Change Reagent: Switch to T3P (Propylphosphonic anhydride).[4] T3P activates the carboxylate as a mixed anhydride that is sterically less prone to N-attack by the pyridine ring compared to carbodiimides.

-

Order of Addition: Add the amine before the coupling agent. This ensures the activated acid is immediately trapped by the desired amine nucleophile rather than the pyridine nitrogen.

Part 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Recommended for: Difficult amines, scale-up, and avoiding column chromatography.

Reagents:

-

Substrate: 2-(5-Methylpyridin-3-yl)acetic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: Charge the reaction vessel with the acid substrate and solvent (10 mL/g).

-

Base Addition: Add Pyridine (or DIPEA). Stir at Room Temperature (RT) for 10-15 min until the zwitterion dissolves.

-

Activation: Cool to 0 °C. Add T3P solution dropwise. (Cooling prevents exotherm-related decomposition).

-

Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by HPLC/LCMS.

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x2), sat. NaHCO₃ (x2), and brine (x1).

-

Note: T3P byproducts are water-soluble phosphates, making this workup extremely clean.

-

Protocol B: The "High Reactivity" Method (HATU)

Recommended for: Non-nucleophilic amines (anilines) or small-scale discovery.

Reagents:

-

Substrate: 1.0 equiv

-

HATU: 1.1 – 1.2 equiv

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve substrate in DMF. Add DIPEA. Stir 5 min.

-

Activation: Add HATU. Stir for 5–10 minutes. Do not wait longer to avoid side reactions.

-

Coupling: Add the amine immediately.

-

Reaction: Stir at RT for 1–4 hours.

-

Workup:

-

Dilute with EtOAc/Ether.

-

Wash with water (x3) to remove DMF and tetramethylurea byproducts.

-

Dry over MgSO₄ and concentrate.

-

Part 3: Comparative Data & Decision Logic

Reagent Selection Matrix

| Feature | T3P (Propylphosphonic anhydride) | HATU | EDC / HOBt |

| Reactivity | High (Low Epimerization) | Very High | Moderate |

| Solubility Tolerance | Excellent (EtOAc/DMF/Pyridine) | Requires DMF/NMP | Requires DCM/DMF |

| Workup Ease | Best (Water soluble byproducts) | Difficult (Tetramethylurea removal) | Moderate (Urea precipitate) |

| Side Reactions | Low (Steric bulk protects Py-N) | Moderate (Guanidinylation of amine) | High (N-acyl urea formation) |

| Cost | Moderate (Scalable) | High (Discovery only) | Low |

Optimization Decision Tree

Caption: Decision logic for selecting the optimal coupling protocol based on solubility and amine reactivity.

Part 4: Mechanism of Interference

Understanding the "Why" helps prevent failure. The diagram below illustrates the competition between the desired amidation and the parasitic N-acylation of the pyridine ring.

Caption: Competitive pathways in pyridine-acetic acid amidation. Path B is minimized by using T3P and ensuring rapid amine addition.

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4] [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

-

Archimica. (2025). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of Choice."[7] [Link] (Note: General reagent information source).

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][7][8][9] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. peptide.com [peptide.com]

Technical Support Center: Overcoming Steric Hindrance in 5-Methylpyridine Coupling Reactions

Welcome to the technical support center dedicated to addressing the unique challenges of cross-coupling reactions involving 5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when incorporating this sterically hindered, yet pharmaceutically relevant, scaffold. We will explore the underlying causes of poor reactivity and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.

Part 1: The 5-Methylpyridine Challenge: Why are these couplings so difficult?

Before diving into troubleshooting, it's crucial to understand the core issues. The 5-methylpyridine moiety presents a dual challenge in transition-metal-catalyzed cross-coupling reactions:

-

Steric Hindrance: The methyl group at the C5 position, while not directly adjacent to common reaction sites (C2, C3, C4, or C6), exerts significant steric influence. This bulkiness can impede the final, crucial step of many catalytic cycles: reductive elimination. This step, where the new C-C or C-N bond is formed and the product is released from the metal center, requires the coupling partners to be in close proximity. The 5-methyl group can physically block the necessary conformational arrangement, increasing the activation energy for this step.[1][2]

-

Electronic Effects & Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst.[3][4] This coordination can be non-productive, effectively sequestering the active catalyst and leading to low turnover rates or complete reaction failure. This is often referred to as "the 2-pyridyl problem," which, while most pronounced for 2-substituted pyridines, affects the reactivity of the entire ring system.[3][4][5][6]

Our strategies will therefore focus on catalyst systems and conditions that accelerate the productive catalytic cycle, particularly the rate-limiting reductive elimination step, while minimizing catalyst inhibition.

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of 5-bromo-3-methylpyridine with an arylboronic acid is resulting in low yield (<20%) and significant starting material recovery. I'm using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water. What should I do?

A: This is a classic issue stemming from an inadequate catalyst system for a sterically demanding coupling. The Pd(PPh₃)₄ catalyst is often not active enough for hindered substrates, and the phosphine ligands are not sufficiently electron-rich or bulky to overcome the high activation barrier of reductive elimination.[2]

Root Cause Analysis & Recommended Actions:

-

Upgrade Your Catalyst System: The choice of ligand is the most critical factor. You need a system that promotes both rapid oxidative addition and, more importantly, facile reductive elimination.

-

Expert Recommendation: Switch to a modern, specialized ligand system designed for hindered couplings. Buchwald's biaryl phosphine ligands are the industry standard here.[7][8]

-

For general screening: Start with XPhos or SPhos . They offer a good balance of steric bulk and electron-donating ability.

-

For extremely hindered substrates: Consider even bulkier ligands like tBuXPhos or BrettPhos .[9]

-

-

Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) species and avoid issues with catalyst activation, use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable, improving reproducibility.[3]

-

-

Re-evaluate Your Base and Solvent:

-

Base: While Na₂CO₃ can work, a stronger, non-nucleophilic base is often required to facilitate the transmetalation step, especially with less reactive boronic acids.

-

Recommendation: Switch to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These are highly effective in Suzuki couplings of heteroaryl halides.[10]

-

-

Solvent: While dioxane/water is common, for hindered substrates, a higher boiling point, polar aprotic solvent can be beneficial.

-

Recommendation: Try t-butanol/water mixtures or toluene .

-

-

Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered Pyridine

This protocol provides a robust starting point for optimization.

Materials:

-

5-Bromo-3-methylpyridine (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

XPhos Pd G3 (2 mol %)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed Toluene (to 0.1 M)

Procedure:

-

To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-3-methylpyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

-

Add the anhydrous, degassed toluene via syringe.

-

Seal the vial tightly and place it in a pre-heated oil bath at 100-110 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and quench with water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Scenario 2: Buchwald-Hartwig Amination

Q: I'm attempting a C-N coupling between 2-chloro-5-methylpyridine and a secondary amine using Pd₂(dba)₃/BINAP, but the reaction is stalling with significant hydrodehalogenation (loss of chlorine) of my starting material. Why is this happening?

A: This outcome points to two issues: 1) the catalytic cycle is slow, and 2) a competing side reaction, hydrodehalogenation, is outcompeting the desired C-N bond formation. The Pd₂(dba)₃/BINAP system, while effective for some aminations, is often suboptimal for electron-deficient and sterically hindered heteroaryl chlorides.[11] The slow rate of reductive elimination allows for side reactions like β-hydride elimination from the palladium-amido complex to occur, leading to the hydrodehalogenated byproduct.[11]

Root Cause Analysis & Recommended Actions:

-

Employ a Specialized Ligand for C-N Coupling: As with Suzuki reactions, sterically demanding, electron-rich phosphine ligands are essential. They create a coordinatively unsaturated palladium center that accelerates the rate-limiting C-N reductive elimination.

-

Expert Recommendation: Use ligands specifically developed for challenging Buchwald-Hartwig aminations.

-

For secondary amines: RuPhos or BrettPhos are excellent choices.[9]

-

For primary amines: tBuXPhos or Josiphos-type ligands often give superior results.

-

-

Use a Pre-catalyst: Again, using a pre-catalyst like RuPhos Pd G3 ensures reliable activation and performance.

-

-